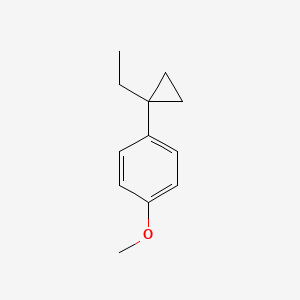
3-Acetyl-4-hydroxy-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-hydroxy-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-hydroxy-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions involving acetylation, hydroxylation, and cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Acetyl-4-hydroxy-1,8-naphthyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-hydroxy-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Naphthyridine
- 4-Hydroxy-1,8-naphthyridine
- 3-Acetyl-1,8-naphthyridine
Uniqueness
3-Acetyl-4-hydroxy-1,8-naphthyridin-2(1H)-one is unique due to the presence of both acetyl and hydroxy functional groups, which may confer distinct chemical and biological properties compared to other naphthyridine derivatives.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C10H8N2O3/c1-5(13)7-8(14)6-3-2-4-11-9(6)12-10(7)15/h2-4H,1H3,(H2,11,12,14,15) |
InChI Key |
FNPICKJUBFBFFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(NC1=O)N=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






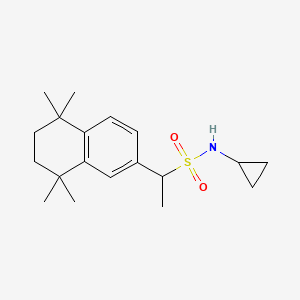
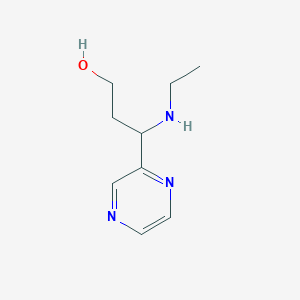
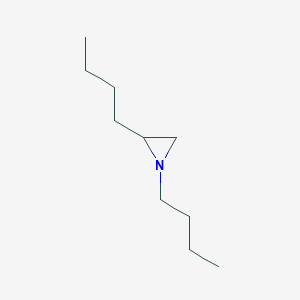
![3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13952699.png)
![5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine](/img/structure/B13952709.png)
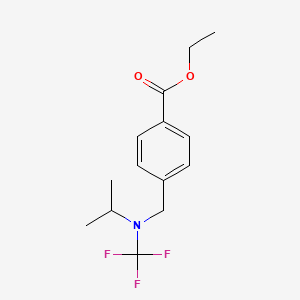
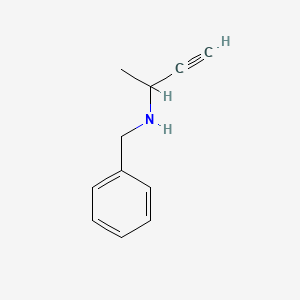
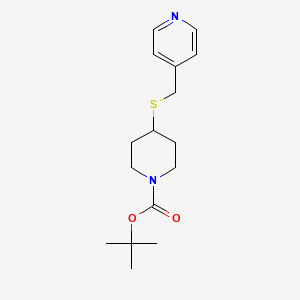
![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-](/img/structure/B13952723.png)
